molecular formula C29H30N2O2S B2459335 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171726-94-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

カタログ番号: B2459335
CAS番号: 1171726-94-5
分子量: 470.63
InChIキー: ICRVOMQOJRJOMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C29H30N2O2S and its molecular weight is 470.63. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2S/c1-20-15-16-21(2)28-27(20)30-29(34-28)31(19-24-14-9-17-33-24)26(32)18-25(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-8,10-13,15-16,24-25H,9,14,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVOMQOJRJOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer and anti-inflammatory properties.

Synthesis

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves several steps:

  • Formation of the Benzothiazole Ring : The initial step often involves the reaction of 4,7-dimethylbenzothiazole with appropriate reagents to form the desired benzothiazole derivative.
  • Amidation : The benzothiazole derivative is then reacted with 3,3-diphenylpropanoyl chloride to introduce the amide functionality.
  • Tetrahydrofuran Modification : Finally, the tetrahydrofuran moiety is added through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant anticancer activity. For instance, a study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations .

Table 1: Biological Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4311.5Induction of apoptosis via AKT/ERK pathway inhibition
Compound 4iA5492.0Cell cycle arrest and migration inhibition
N-(4,7-DMBT)-DPAH12991.8Dual anti-inflammatory and anticancer effects

DMBT = 4,7-Dimethylbenzo[d]thiazol

Anti-inflammatory Effects

In addition to its anticancer properties, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide has shown promise in reducing inflammation. Studies have reported that it decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action suggests potential for use in therapies targeting both cancer and inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide involve:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival (e.g., AKT and ERK pathways).
  • Induction of Apoptosis : It promotes apoptotic processes in cancer cells through intrinsic pathways.
  • Cytokine Modulation : The compound modulates inflammatory responses by inhibiting cytokine production in immune cells.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings. For instance:

  • A clinical trial involving a related benzothiazole compound showed promising results in patients with advanced solid tumors, leading to further exploration of this chemical class in oncology .

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes or ketones under acidic conditions .
  • Step 2 : Introduction of the tetrahydrofuran (THF) methyl group via nucleophilic substitution or reductive amination, often using NaBH₄ or other reducing agents .
  • Step 3 : Coupling the thiazole moiety with the diphenylpropanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Purification : Column chromatography or recrystallization from ethanol is employed to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, the THF methyl group’s protons appear as a multiplet near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the THF-methyl group to the thiazole core?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Use : Pd-based catalysts or phase-transfer agents (e.g., TBAB) improve alkylation efficiency .
  • Temperature Control : Reactions at 60–80°C minimize side products like over-alkylation .
  • Monitoring : TLC or HPLC tracks reaction progress, allowing timely quenching .

Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?

  • Single-Crystal X-ray Diffraction : Provides precise bond lengths/angles, confirming the THF ring’s chair conformation and amide plane orientation .
  • SHELX Refinement : High-resolution data (R-factor < 0.05) validates hydrogen bonding networks, which influence biological activity .
  • Complementary Techniques : Pairing XRD with DFT calculations (e.g., Gaussian) resolves dynamic disorder in flexible groups like the THF moiety .

Q. What experimental design principles apply to evaluating this compound’s bioactivity?

  • Assay Selection :
    • Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) with positive controls (e.g., staurosporine) .
  • Dose-Response Curves : IC₅₀ values derived from 3–5 replicates ensure statistical validity .
  • Cytotoxicity Screening : Parallel testing on mammalian cells (e.g., HEK293) rules out non-specific toxicity .

Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?

  • Variable Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound solubility or stability .
  • Purity Verification : Impurities >5% (by HPLC) can skew results; repurify compounds using orthogonal methods (e.g., prep-HPLC vs. crystallization) .
  • Structural Confirmation : Re-examine stereochemistry (e.g., via NOESY NMR) to rule out enantiomer-related discrepancies .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield
SolventDMF/CH₂Cl₂ (1:1)Maximizes solubility
Coupling AgentEDC/HOBt (1.2 eq)Reduces racemization
Temperature0–25°CPrevents degradation
Reaction Time12–18 hoursCompletes activation

Q. Table 2: Common Contaminants in Synthesis

ContaminantSourceRemoval Method
Unreacted THF-methyl precursorIncomplete couplingSilica gel chromatography
Oxidized thiazoleAir exposureArgon atmosphere during synthesis
DiastereomersPoor stereocontrolChiral HPLC separation

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。